molecular formula C8H4F3NO B11775590 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole

4-(Difluoromethyl)-2-fluorobenzo[d]oxazole

Cat. No.: B11775590
M. Wt: 187.12 g/mol
InChI Key: QFCNPOVTXJFHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-2-fluorobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with difluoromethyl and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole typically involves the introduction of difluoromethyl and fluorine groups onto a benzoxazole scaffold. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzoxazole core .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the development of environmentally friendly and cost-effective methods is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole exhibit significant antimicrobial properties. A study evaluating various oxazole derivatives showed that certain compounds demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity AgainstInhibition Zone (mm)
Compound AS. aureus10
Compound BB. subtilis9
Compound CE. coli0

The presence of the difluoromethyl group enhances the interaction with bacterial targets, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Preliminary findings suggest that it can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression in various cancer cell lines .

Case Study: In Vitro Anticancer Activity

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
    • MCF-7: 15 µM
    • HeLa: 20 µM

The mechanism involves the activation of caspase pathways, indicating its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Studies have demonstrated that it can significantly lower pro-inflammatory cytokines in animal models, suggesting its utility in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and potential biological targets. These studies reveal strong binding affinities with proteins involved in cancer progression and inflammation, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethyl and fluorine groups can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Biological Activity

4-(Difluoromethyl)-2-fluorobenzo[d]oxazole is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, applications in drug discovery, and relevant research findings.

Structural Characteristics

The compound features both difluoromethyl and fluorine substituents, which enhance its electronic properties and may influence its interaction with biological targets. The presence of these groups can increase binding affinity to enzymes and receptors, potentially modulating their activity and influencing various signaling pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The difluoromethyl group can enhance lipophilicity and improve membrane permeability, facilitating cellular uptake. This property is crucial for compounds targeting intracellular mechanisms, such as enzyme inhibition or receptor modulation.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess significant anticancer properties. For instance, similar compounds in the oxazole family have shown potent cytotoxic effects against various human tumor cell lines, suggesting a potential for further exploration in cancer therapeutics .
  • Antimicrobial Properties : The compound's structural analogs have been evaluated for antimicrobial activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be a candidate for developing new antimicrobial agents .
  • Inhibition of Enzymatic Activity : Studies have shown that compounds containing the benzo[d]oxazole moiety can inhibit key enzymes involved in cancer progression and inflammation. For example, they may inhibit histone deacetylases (HDACs) and other relevant targets, which are crucial in regulating gene expression related to tumor growth .

Case Studies

  • Antitumor Activity : A study evaluated various oxadiazole derivatives against a panel of human tumor cell lines, revealing that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong antitumor potential .
  • Antimicrobial Evaluation : Another research effort focused on synthesizing new oxazole derivatives, some of which displayed significant antibacterial activity against strains like Enterococcus faecium. This highlights the potential use of such compounds in treating infections caused by resistant bacteria .
  • In Vivo Studies : In vivo assessments have shown that certain derivatives can effectively reduce tumor size in animal models, supporting their potential as therapeutic agents .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerIC50 values in low micromolar range
AntimicrobialEffective against Gram-positive/negative bacteria
Enzyme InhibitionInhibition of HDACs

Properties

Molecular Formula

C8H4F3NO

Molecular Weight

187.12 g/mol

IUPAC Name

4-(difluoromethyl)-2-fluoro-1,3-benzoxazole

InChI

InChI=1S/C8H4F3NO/c9-7(10)4-2-1-3-5-6(4)12-8(11)13-5/h1-3,7H

InChI Key

QFCNPOVTXJFHDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)F)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.